molecular formula C11H14N2O B3428653 4-(Aminomethyl)-1-phenylpyrrolidin-2-one CAS No. 688305-30-8

4-(Aminomethyl)-1-phenylpyrrolidin-2-one

Cat. No.: B3428653
CAS No.: 688305-30-8
M. Wt: 190.24 g/mol
InChI Key: LVPVQEFVVFAEKA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-phenylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound features a pyrrolidinone ring substituted with an aminomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpyrrolidin-2-one with formaldehyde and ammonium chloride under acidic conditions. This reaction proceeds via the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by ammonia to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-phenylpyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol
  • **Pyrrolidine-2-one derivatives

Uniqueness

4-(Aminomethyl)-1-phenylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(aminomethyl)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPVQEFVVFAEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933405
Record name 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148436-12-8, 688305-30-8
Record name 4-Aminomethyl-1-phenyl-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-phenylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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